

Ac-VQVD-PNA Chromogenic Substrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-VQVD-PNA

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For Immediate Release – An in-depth technical guide on the properties and applications of the chromogenic substrate Acetyl-Valyl-Glutaminy-Valyl-Aspartyl-p-Nitroanilide (**Ac-VQVD-PNA**), designed for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the substrate's characteristics, detailed experimental protocols, and insights into its use in caspase activity assays.

Core Properties of Ac-VQVD-PNA

Ac-VQVD-PNA is a synthetic tetrapeptide substrate primarily utilized for the detection of caspase-3 activity. The substrate incorporates the peptide sequence Val-Gln-Val-Asp, which is recognized and cleaved by active caspase-3. Upon cleavage at the C-terminal side of the aspartate residue, the chromophore p-nitroanilide (pNA) is released. The liberation of pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.

While primarily associated with caspase-3, the selectivity of **Ac-VQVD-PNA** is a critical consideration. Studies have indicated that tetrapeptidic substrates like **Ac-VQVD-PNA** are not cleaved by caspase-2, suggesting a degree of selectivity.^{[1][2]} However, a comprehensive analysis across a wider range of caspases is necessary for a complete understanding of its specificity.

Table 1: Physicochemical Properties of **Ac-VQVD-PNA**

Property	Value
Full Name	Acetyl-Valyl-Glutaminy-Valyl-Aspartyl-p-Nitroanilide
Abbreviation	Ac-VQVD-PNA
Target Enzyme	Caspase-3[3]
Chromophore	p-Nitroanilide (pNA)
Detection Wavelength	405 nm[4]
Appearance	Solid

Table 2: Kinetic Parameters of **Ac-VQVD-PNA**

Caspase Isoform	Km	kcat	kcat/Km (Catalytic Efficiency)
Caspase-3	Data not available	Data not available	Data not available
Other Caspases	Data not available	Data not available	Data not available

Note: Specific kinetic constants for **Ac-VQVD-PNA** are not readily available in the public domain. Researchers are advised to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

The following provides a generalized protocol for a colorimetric caspase-3 activity assay using **Ac-VQVD-PNA**. This should be optimized for specific experimental needs.

Reagent Preparation:

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% sucrose, and 10 mM DTT.

- Substrate Stock Solution: Dissolve **Ac-VQVD-PNA** in sterile DMSO to a concentration of 10 mM. Store at -20°C.
- pNA Standard Stock Solution: Dissolve p-nitroanilide in DMSO to a concentration of 10 mM for creating a standard curve.

Assay Procedure (96-well plate format):

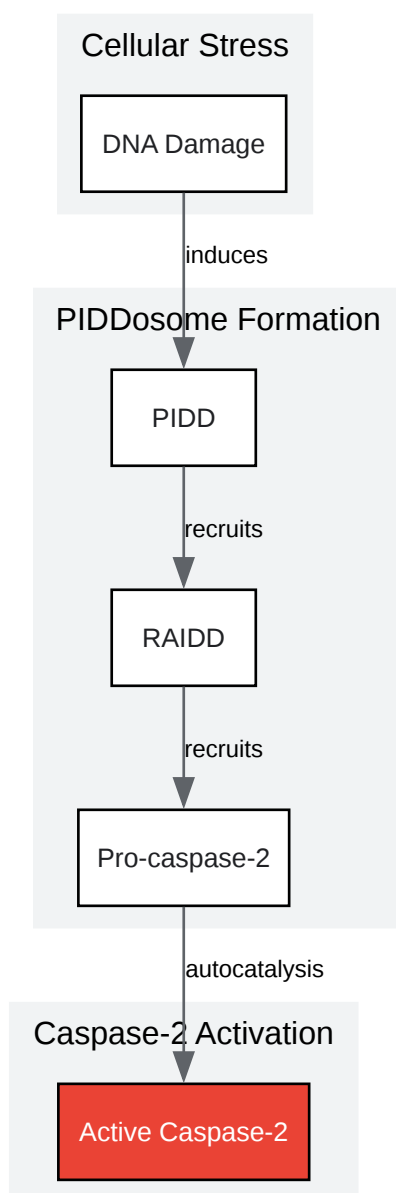
- Sample Preparation:
 - Induce apoptosis in cell culture using the desired method.
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in Lysis Buffer on ice for 15-20 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the cytosolic extract.
 - Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
- Assay Reaction:
 - In a 96-well microplate, add 50-100 µg of protein lysate to each well.
 - Adjust the volume in each well to 90 µL with Assay Buffer.
 - Add 10 µL of the 10 mM **Ac-VQVD-PNA** stock solution to each well for a final concentration of 1 mM.
 - Include appropriate controls:
 - Blank: Assay buffer and substrate only.
 - Negative Control: Lysate from non-induced cells.
 - Positive Control: Purified active caspase-3.

- Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
- Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the absorbance at 405 nm using a microplate reader.
 - For quantitative analysis, create a standard curve using the pNA standard stock solution.

Signaling Pathways and Experimental Workflow Visualization

Caspase-2 Activation Pathways

Caspase-2, an initiator caspase, can be activated through multiple signaling pathways, often in response to cellular stress such as DNA damage. One well-characterized mechanism involves the formation of the PIDDosome complex.

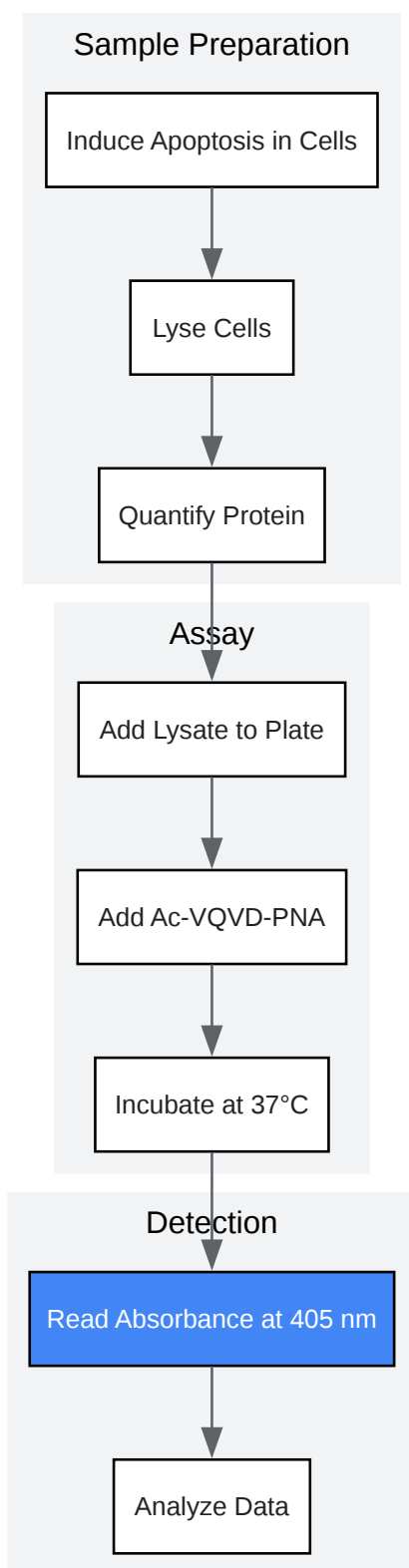


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Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.

General Experimental Workflow for Caspase Activity Assay

The following diagram outlines the key steps in performing a colorimetric caspase activity assay using a pNA-based substrate.



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Caption: Workflow for a colorimetric caspase activity assay.

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References

- 1. scispace.com [scispace.com]
- 2. Small Molecule Active Site Directed Tools for Studying Human Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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